Advanced Technical Guide: 5-Bromo-6-fluoro-N-methylisatoic Anhydride (CAS 1980053-79-9)
Advanced Technical Guide: 5-Bromo-6-fluoro-N-methylisatoic Anhydride (CAS 1980053-79-9)
The following technical guide details the properties, synthesis, and applications of 5-Bromo-6-fluoro-N-methylisatoic anhydride (CAS 1980053-79-9). This document is structured for researchers in medicinal chemistry and process development.
[1][2][3][4]
Executive Summary & Compound Identity
5-Bromo-6-fluoro-N-methylisatoic anhydride is a highly specialized electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles such as quinazolin-4(3H)-ones and 1,4-benzodiazepines . Its unique substitution pattern—a bromine atom at the C5 position and a fluorine atom at C6—combined with N-methylation, imparts distinct electronic and steric properties that are critical for optimizing the pharmacokinetic profiles of kinase inhibitors and other small-molecule therapeutics.
This compound serves as a "masked" form of N-methyl-3-bromo-4-fluoroanthranilic acid, allowing for controlled, regioselective reactions with nucleophiles without the need for activating agents like EDC or HATU.
Chemical Identity Table
| Property | Specification |
| CAS Number | 1980053-79-9 |
| IUPAC Name | 5-Bromo-6-fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione |
| Molecular Formula | C₉H₅BrFNO₃ |
| Molecular Weight | 274.05 g/mol |
| Core Scaffold | Isatoic Anhydride (Benzoxazine-dione) |
| Key Substituents | 5-Bromo (aryl), 6-Fluoro (aryl), 1-Methyl (amide nitrogen) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₃CN; Insoluble in water |
Structural Significance & Reactivity Profile
The reactivity of 5-Bromo-6-fluoro-N-methylisatoic anhydride is driven by the high electrophilicity of the C4 carbonyl carbon . The anhydride ring strain, combined with the electron-withdrawing effects of the halogen substituents, makes this compound highly reactive toward primary and secondary amines.
Mechanism of Action
Upon nucleophilic attack by an amine (R-NH₂), the anhydride ring undergoes a specific ring-opening reaction:
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Nucleophilic Attack: The amine attacks the C4 carbonyl (more electrophilic than C2).
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Decarboxylation: The carbamate intermediate collapses, releasing CO₂ (gas).
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Product Formation: The result is an N-methyl-anthranilamide derivative.
This pathway is cleaner than direct amide coupling because the only byproduct is carbon dioxide, simplifying purification.
Reactivity Diagram
The following diagram illustrates the core reactivity and the influence of the halogen substituents.
Figure 1: Reaction pathway of CAS 1980053-79-9 with amines, highlighting the clean release of CO₂.
Synthesis Protocol
The synthesis of CAS 1980053-79-9 typically proceeds from the corresponding anthranilic acid precursor. The introduction of the N-methyl group is a critical step that can be performed either on the anthranilic acid before cyclization or on the isatoic anhydride after cyclization. The post-cyclization methylation route is often preferred for high-value halogenated scaffolds to avoid protecting group manipulations.
Precursor Identification[4]
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Starting Material: 2-Amino-3-bromo-4-fluorobenzoic acid.
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Reagents: Triphosgene (or Phosgene), Sodium Hydride (NaH), Methyl Iodide (MeI).
Step-by-Step Synthesis Workflow
Step 1: Formation of the Isatoic Anhydride Ring[1]
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Dissolution: Dissolve 2-amino-3-bromo-4-fluorobenzoic acid (1.0 eq) in dry THF or Dioxane.
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Cyclization: Cool to 0°C. Add Triphosgene (0.35 eq) slowly to the solution.
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Heating: Reflux the mixture for 2–4 hours. The reaction is complete when HCl evolution ceases and the starting material is consumed (monitor by TLC/LCMS).
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Isolation: Concentrate the solvent. The 5-bromo-6-fluoroisatoic anhydride precipitates.[2] Filter and wash with cold ether.
Step 2: N-Methylation (Critical Step)
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Suspension: Suspend the 5-bromo-6-fluoroisatoic anhydride (1.0 eq) in anhydrous DMF under Nitrogen atmosphere.
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Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Caution: Hydrogen gas evolution.
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Alkylation: Once gas evolution stops, add Methyl Iodide (MeI, 1.1 eq) dropwise.
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Reaction: Stir at room temperature for 1–3 hours.
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Quench & Workup: Pour the mixture into ice-water. The product, 5-Bromo-6-fluoro-N-methylisatoic anhydride , will precipitate.
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Purification: Filter the solid, wash with water and hexanes. Recrystallize from EtOAc/Hexanes if necessary.
Figure 2: Two-step synthesis workflow from the anthranilic acid precursor.
Applications in Drug Discovery
This compound is a "privileged scaffold" for designing kinase inhibitors, particularly those targeting the ATP-binding pocket where the halogen atoms (Br, F) can engage in specific halogen bonding or fill hydrophobic pockets.
Synthesis of Quinazolinone Kinase Inhibitors
The primary application is the synthesis of N1-methyl-quinazolin-4-ones .
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Protocol: React CAS 1980053-79-9 with an amine (R-NH₂) to form the amide, followed by condensation with an orthoester (e.g., trimethyl orthoformate) or an aldehyde + oxidant.
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Therapeutic Relevance: This core is structurally analogous to intermediates used in the development of KRAS G12C inhibitors (e.g., Adagrasib analogs) and EGFR inhibitors.
Advantages Over Anthranilic Acid
Using the anhydride (CAS 1980053-79-9) instead of the free acid offers:
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Stoichiometric Control: Prevents double-acylation.
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Atom Economy: No coupling reagents (EDC/HOBt) required; the only byproduct is CO₂.
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Purity: The resulting anthranilamides are often pure enough for the next step without chromatography.
Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Moisture Sensitivity: The anhydride functionality is sensitive to hydrolysis. Store under inert gas (Argon/Nitrogen) in a desiccator.
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Storage: Keep at 2–8°C for long-term stability.
References
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Sigma-Aldrich. 5-Bromo-6-fluoro-N-methylisatoic anhydride Product Page. Link
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BenchChem. Properties and Applications of Halogenated Isatoic Anhydrides. Link
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PubChem. Compound Summary: Isatoic Anhydride Derivatives. Link
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ChemicalBook. Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid (Precursor). Link
